molecular formula C12H8N4O2 B3007383 4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid CAS No. 74900-56-4

4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid

Cat. No.: B3007383
CAS No.: 74900-56-4
M. Wt: 240.222
InChI Key: GKQHGOPJVRRPSP-OITKXYCYSA-N
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Description

4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid is an organic compound with a complex structure that includes amino, dicyano, and benzoic acid functional groups

Scientific Research Applications

4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid can be achieved through the reaction of phthalonitrile with ammonia. This reaction typically involves heating phthalonitrile with an excess of ammonia in methanol at temperatures ranging from 90 to 100°C in an autoclave . The reaction yields the desired compound along with other by-products, which can be isolated and purified using standard techniques such as crystallization and chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dicyano groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid is unique due to its combination of amino, dicyano, and benzoic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-5-10(15)11(6-14)16-7-8-1-3-9(4-2-8)12(17)18/h1-4,7H,15H2,(H,17,18)/b11-10-,16-7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQHGOPJVRRPSP-OOQWFJINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=N/C(=C(/C#N)\N)/C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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